molecular formula C11H11ClN2O2 B13047035 3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione

3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione

Cat. No.: B13047035
M. Wt: 238.67 g/mol
InChI Key: SGWYHAGZQWASBN-HKYGZCHKSA-N
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Description

3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione is a chemical compound with the CAS Registry Number 24756-07-8 . It has a molecular formula of C 11 H 11 ClN 2 O 2 and a molecular weight of 238.67 g/mol . The compound is assigned the MDL number MFCD00101089 . This hydrazone derivative, characterized by the SMILES notation CC(=O)C(=NNc1ccc(cc1)Cl)C(=O)C, is built from a pentane-2,4-dione backbone modified with a (4-chlorophenyl)hydrazinylidene functional group . This specific structure suggests its potential utility as a key synthetic intermediate or precursor in organic synthesis and medicinal chemistry research, particularly for the development of nitrogen-containing heterocyclic compounds. As a building block, it can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical screening . The compound requires cold-chain transportation to ensure its stability and integrity upon delivery . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. References BLD Pharmatech Ltd. (n.d.). This compound . Retrieved from https://www.bldpharm.com/products/24756-07-8.html Arctom Scientific. (n.d.). * 24756-07-8

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

(E)-3-[(4-chlorophenyl)diazenyl]-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C11H11ClN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,15H,1-2H3/b11-7+,14-13?

InChI Key

SGWYHAGZQWASBN-HKYGZCHKSA-N

Isomeric SMILES

C/C(=C(/C(=O)C)\N=NC1=CC=C(C=C1)Cl)/O

Canonical SMILES

CC(=C(C(=O)C)N=NC1=CC=C(C=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione typically involves the condensation reaction between 4-chlorophenylhydrazine and pentane-2,4-dione. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Nitro-substituted derivatives (e.g., R221, R235) exhibit notable anti-glioblastoma activity, whereas the 4-chloro derivative’s biological profile remains underexplored but is inferred to serve as a precursor for medicinally relevant heterocycles . The 4-methylphenyl analogue demonstrates utility in synthesizing acetylcholinesterase inhibitors for Alzheimer’s disease, highlighting the role of substituents in directing therapeutic applications .

Synthetic Flexibility :

  • The 4-chloro and 4-methyl derivatives are synthesized via analogous methods (condensation with diazonium salts or diamines), whereas nitro-substituted compounds require additional steps for nitro-group incorporation .

Physical and Spectral Properties :

  • IR spectra of β-diketohydrazones consistently show C=O stretching near 1625 cm⁻¹, confirming the ketone backbone .
  • Methyl and methoxy substituents (e.g., 4-OCH₃) enhance solubility but may reduce crystallinity compared to chloro or nitro groups .

Biological Activity

3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione, also known as a hydrazone derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this compound based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H13ClN2O
  • CAS Number : 14192-45-1
  • Molecular Weight : 236.70 g/mol

Anticancer Activity

Several studies have investigated the anticancer properties of hydrazone derivatives, including this compound. For instance, a study conducted on various synthesized hydrazones indicated significant cytotoxicity against different cancer cell lines such as melanoma and breast cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase, leading to decreased cell viability.

Cell Line IC50 (µM) Mechanism of Action
Human melanoma (IGR39)15.6Apoptosis induction
Triple-negative breast cancer (MDA-MB-231)18.7Cell cycle arrest
Pancreatic carcinoma (Panc-1)20.3Inhibition of proliferation

Antimicrobial Activity

The antimicrobial efficacy of hydrazone derivatives has also been explored. In vitro studies demonstrated that this compound exhibited significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that it possesses considerable free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

  • Cytotoxicity Evaluation : A study published in the Journal of Medicinal Chemistry reported that hydrazone derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the importance of substituent groups in enhancing biological activity.
  • Antimicrobial Study : Research conducted by Umesha et al. demonstrated that derivatives similar to this compound exhibited potent antimicrobial properties against multidrug-resistant strains, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione with high yield and purity?

  • Methodological Answer : Optimize reaction conditions (solvent, temperature, stoichiometry) for the condensation of 4-chlorophenylhydrazine with pentane-2,4-dione derivatives. Monitor reaction progress via TLC or HPLC, and purify using recrystallization or column chromatography. Reference procedures for analogous hydrazone formations (e.g., acetylation and hydrazine coupling steps in ) suggest methanol or ethanol as solvents at 60–80°C, with yields exceeding 90% when using excess diketone .

Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR (to confirm hydrazone linkage and aromatic protons), FT-IR (to identify C=O and N-H stretches), and mass spectrometry (for molecular ion validation). Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, particularly for resolving tautomeric forms or stereochemical ambiguities .

Q. How can researchers safely handle this compound in the laboratory?

  • Methodological Answer : Refer to safety data sheets (SDS) for structurally similar hydrazones ( ). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers away from oxidizing agents. Hydrazine derivatives may pose toxicity risks, requiring strict waste disposal protocols .

Q. What analytical methods are suitable for quantifying this compound in mixed reaction systems?

  • Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) using a C18 column. A mobile phase of methanol:buffer (65:35) at pH 4.6 (sodium acetate and 1-octanesulfonate, as in ) ensures baseline separation of hydrazones from byproducts .

Advanced Research Questions

Q. How can molecular modeling predict the reactivity and tautomeric equilibria of this hydrazone?

  • Methodological Answer : Use density functional theory (DFT) calculations to model keto-enol tautomerism and hydrazone conformation. Compare computational results with experimental data (e.g., NMR chemical shifts, X-ray structures from ) to validate models. Software like Gaussian or ORCA can simulate transition states for reactions involving electrophilic substitution at the hydrazine moiety .

Q. What experimental strategies resolve contradictions in spectral data for this compound?

  • Methodological Answer : If NMR signals conflict with expected tautomeric ratios, perform variable-temperature NMR or crystallize the compound () to isolate dominant tautomers. Cross-validate using IR and UV-Vis spectroscopy to detect enolization trends. For mass spectrometry discrepancies, employ high-resolution MS (HRMS) to distinguish isobaric interferences .

Q. How can QSAR studies inform the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Develop a quantitative structure-activity relationship (QSAR) model by correlating electronic (HOMO/LUMO energies), steric (substituent bulk), and solubility parameters (logP) with bioassay data. Use ’s approach to synthesize derivatives with varied substituents (e.g., methoxy, nitro groups) and test antimicrobial or enzyme inhibition activity. Multivariate regression identifies critical pharmacophores .

Q. What methodologies assess the environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL ():

  • Laboratory studies : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH, UV light).
  • Ecotoxicology : Conduct acute toxicity assays on model organisms (e.g., Daphnia magna), and evaluate bioaccumulation potential via octanol-water partition coefficients (logKow).
  • Field monitoring : Deploy passive samplers in water/soil to detect degradation products .

Q. How can advanced chromatographic techniques separate enantiomers or polymorphs of this compound?

  • Methodological Answer : For enantiomers, use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. For polymorphs, combine powder XRD with differential scanning calorimetry (DSC) to identify crystalline forms. ’s buffer system can be modified with chiral additives (e.g., cyclodextrins) for enantiomeric resolution .

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